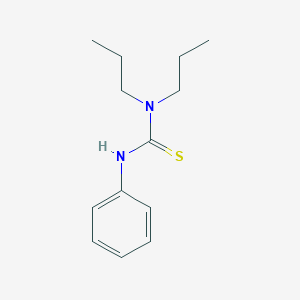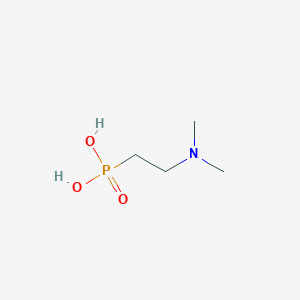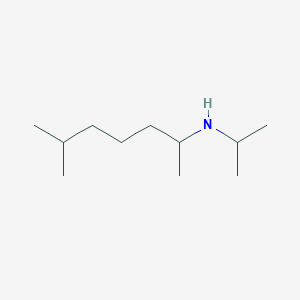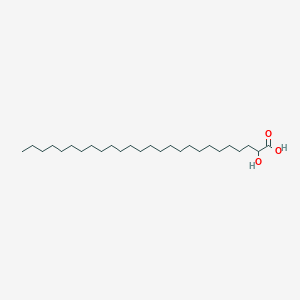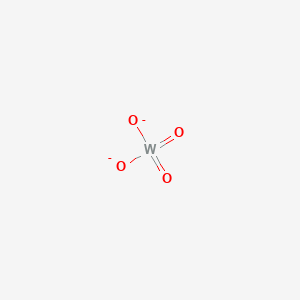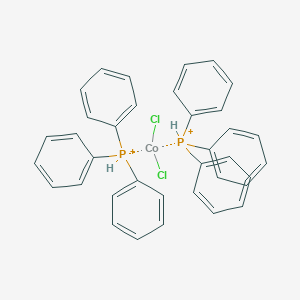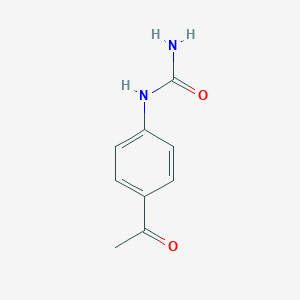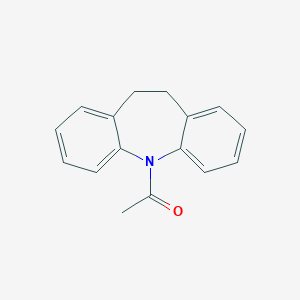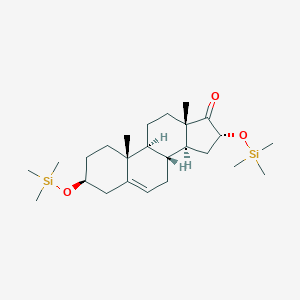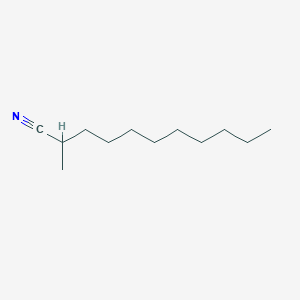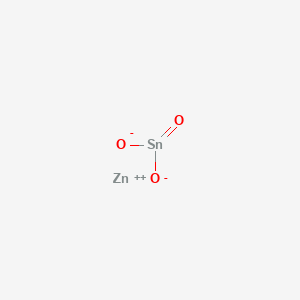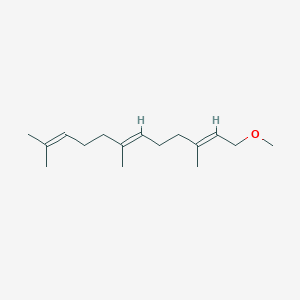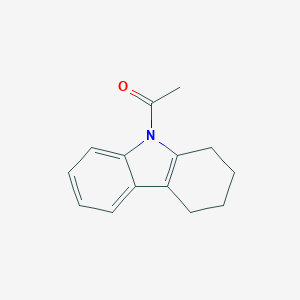
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole
Descripción general
Descripción
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is a small molecule that belongs to the class of organic compounds known as carbazoles . These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .
Synthesis Analysis
The synthesis of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole involves N-acylation reactions . Additionally, carbazole can be obtained via palladium-catalyzed asymmetric hydrogenation reaction .Molecular Structure Analysis
The molecular formula of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is C14H13NO2 . Its molecular weight is 227.2585 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical And Chemical Properties Analysis
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is a beige crystalline powder . It has a molecular weight of 213.2750 .Aplicaciones Científicas De Investigación
Synthesis of Heteroannulated Carbazoles : 2,3,4,9-Tetrahydro-1H-carbazol-1-ones, including derivatives of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole, are used in the synthesis of isoxazolo- and pyrazolo-fused carbazoles, which have potential applications in organic synthesis (Martin & Prasad, 2007).
Biological Applications and Bacterial Biotransformation : Derivatives of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole have been studied for their broad range of pharmacological applications. The bacterial biotransformation of these compounds has been analyzed, revealing insights into their metabolic pathways, which is significant for developing pharmaceutical applications (Waldau, Mikolasch, Lalk & Schauer, 2009).
Anticancer Activity : Novel derivatives of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their anticancer activity. Certain derivatives showed significant activity against the A-549 cell line, highlighting their potential in cancer therapy (Chaudhary & Chaudhary, 2016).
Antimicrobial Studies : Isoxazolyl and Pyrazolyl derivatives of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole have been synthesized and screened for antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents (Surendiran, Balasubramanian & Sivaraj, 2008).
Chemical Characterization and Antimicrobial Agents : 9H-carbazole derivatives, including 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole, have been utilized to prepare new heterocyclic derivatives, characterized by various spectroscopic techniques, and evaluated as antimicrobial agents (Salih, Salimon & Yousif, 2016).
Antioxidant Activity and Molecular Docking Study : Carbazole derivatives, including 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole, have been synthesized and characterized for antioxidant activity. Molecular docking studies have been conducted to understand their interaction with biological targets (Serdaroğlu et al., 2021).
Antinociceptive Activity : Substituted derivatives of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their antinociceptive activity, contributing to pain management research (Rajasekaran & Thampi, 2005).
Photophysical Characterization : Fluorophores derived from 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole have been synthesized and characterized for their photophysical properties, relevant in the development of optical materials and sensors (Ghosh, Mitra, Saha & Basu, 2013).
Cholinesterase Inhibitory Activities : Novel derivatives of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their inhibitory activities against cholinesterases, which is crucial for Alzheimer's disease research (Khan et al., 2015).
Safety And Hazards
When handling 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Propiedades
IUPAC Name |
1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2,4,6,8H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKAGIJKYRVETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(CCCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298159 | |
| Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
13815-69-5 | |
| Record name | NSC121197 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




